molecular formula C19H22N2O5 B4170868 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

Cat. No.: B4170868
M. Wt: 358.4 g/mol
InChI Key: JJIZDGZCIQYPEF-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-13-6-4-7-17(14(13)2)26-11-5-8-19(22)20-16-10-9-15(21(23)24)12-18(16)25-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIZDGZCIQYPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide typically involves a multi-step process:

    Formation of the phenoxy intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated butanamide under basic conditions to form the phenoxy intermediate.

    Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Methoxylation: The nitrated intermediate is further reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Amidation: Finally, the intermediate is reacted with an appropriate amine to form the final butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary based on the substituents introduced during the reaction.

Scientific Research Applications

4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dimethylphenoxy)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)butanamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)pentanamide: Has a longer aliphatic chain, which may influence its physical properties and reactivity.

Uniqueness

4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
Reactant of Route 2
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4-(2,3-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

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